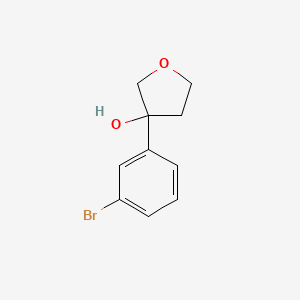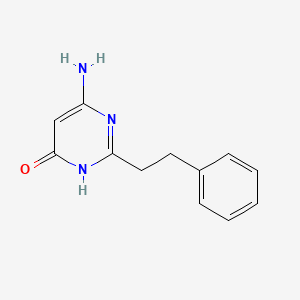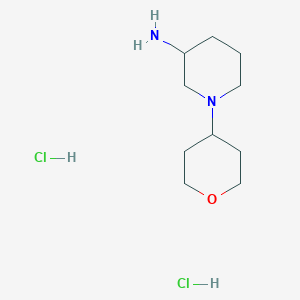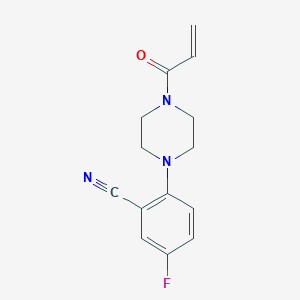![molecular formula C26H19F3N2O4 B2509150 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-87-5](/img/no-structure.png)
3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of benzofuro[2,3-d]pyrimidine, which is a heterocyclic compound that has been studied for various biological activities. The presence of a trifluoromethyl group and a methoxybenzyl moiety suggests potential for increased biological activity or specificity.
Synthesis Analysis
The synthesis of related benzofuro[2,3-d]pyrimidine derivatives has been explored through different methods. For instance, electrochemical oxidation has been used to convert 3,4-dihydroxybenzoic acid into benzofuro[2,3-d]pyrimidine derivatives in the presence of nucleophiles in aqueous solution, yielding good purity and yields . Additionally, cyclization of trifluoroacetoacetate ethyl with substituted-urea has been employed to synthesize 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally related to the compound .
Molecular Structure Analysis
The molecular structure of benzofuro[2,3-d]pyrimidine derivatives has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, 3-(4'-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones, has been determined, revealing a planar pyrimidione ring and a dihedral angle between the pyrimidione ring and the benzene ring . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzofuro[2,3-d]pyrimidine derivatives can be inferred from related compounds. For instance, the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors indicates the potential for various chemical transformations involving benzofuro[2,3-d]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuro[2,3-d]pyrimidine derivatives, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. For example, molecular modeling studies of a thieno[2,3-d]pyrimidine-2,4-dione derivative suggest that intramolecular hydrogen bonding may increase membrane permeability and improve oral absorption . Additionally, the introduction of a trifluoromethyl group can significantly affect the herbicidal activity of pyrimidine-2,4(1H,3H)-dione compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated novel methodologies for the synthesis of benzofuro[3,2-d]pyrimidine derivatives, showcasing their versatility in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share a structural similarity to the compound of interest, has been developed, highlighting the importance of these heterocycles in pharmaceutical chemistry (Osyanin et al., 2014).
Pharmacological Applications
Studies on the pharmacological applications of related compounds have revealed their potential as anti-inflammatory and analgesic agents, COX-1/COX-2 inhibitors, and as compounds with significant activity against sex-hormone-dependent diseases. For instance, novel benzodifuranyl derivatives have shown high COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Material Science Applications
In the realm of materials science, the nonlinear optical properties of novel styryl dyes related to the compound have been studied, revealing their potential for device applications due to significant optical power limiting behavior and effective two-photon absorption cross-sections. This suggests a promising future for these compounds in developing nonlinear optical materials (Shettigar et al., 2009).
Agricultural Chemistry Applications
Furthermore, derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have been synthesized and tested for their herbicidal activities, with some compounds showing promising results against Brassica napus, indicating potential applications in agricultural chemistry (Huazheng, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)benzylamine to form the corresponding imine. The imine is then reacted with 2,4-dioxo-3,4-dihydrobenzofuran to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-(trifluoromethyl)benzylamine", "2,4-dioxo-3,4-dihydrobenzofuran" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Addition of 2,4-dioxo-3,4-dihydrobenzofuran to the imine and heating the reaction mixture to form the final product, 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Número CAS |
892437-87-5 |
Nombre del producto |
3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C26H19F3N2O4 |
Peso molecular |
480.443 |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19F3N2O4/c1-34-19-11-9-16(10-12-19)14-31-24(32)23-22(20-7-2-3-8-21(20)35-23)30(25(31)33)15-17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Clave InChI |
FQANJCALJOIYMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)


![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)
![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)





amino}-2-methylpropanoate](/img/structure/B2509090.png)